

A Comprehensive Review of 4-Arylcyclohexanone Derivatives: Synthesis, Biological Activity, and Therapeutic Potential

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Compound of Interest

Compound Name: 4-(2-Chlorophenyl)cyclohexan-1-one

Cat. No.: B189569

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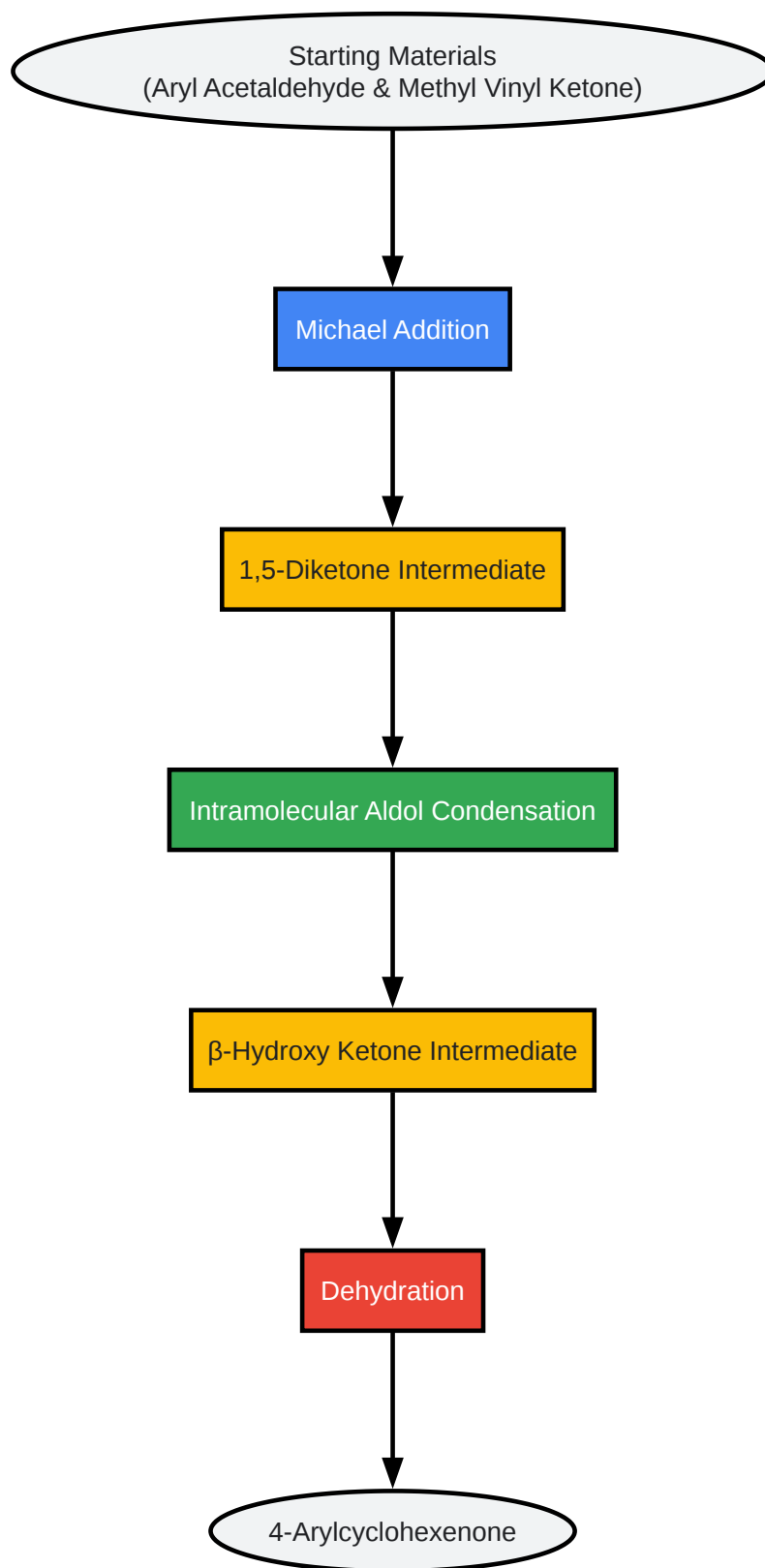
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The 4-arylcyclohexanone scaffold has emerged as a privileged structure in medicinal chemistry, demonstrating a broad spectrum of biological activities. These compounds have garnered significant interest for their potential in the development of novel therapeutics for a range of diseases, including cancer, inflammation, and microbial infections. This technical guide provides a comprehensive literature review of 4-arylcyclohexanone derivatives, focusing on their synthesis, quantitative biological data, detailed experimental protocols, and the underlying signaling pathways.

Synthesis of 4-Arylcyclohexanone Derivatives

A prominent and versatile method for the synthesis of 4-arylcyclohexanone derivatives is the Robinson annulation. This reaction involves a Michael addition of a ketone to an α,β -unsaturated ketone, followed by an intramolecular aldol condensation to form the cyclohexenone ring.^{[1][2][3][4]}

A typical synthetic workflow for obtaining 4-arylcyclohexanone derivatives is illustrated below.



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Caption: General workflow for the synthesis of 4-arylcyclohexenone derivatives via Robinson annulation.

Biological Activities of 4-Arylcyclohexanone Derivatives

Derivatives of 4-arylcyclohexanone have been extensively evaluated for their therapeutic potential, exhibiting significant anticancer, anti-inflammatory, and antimicrobial properties.

Anticancer Activity

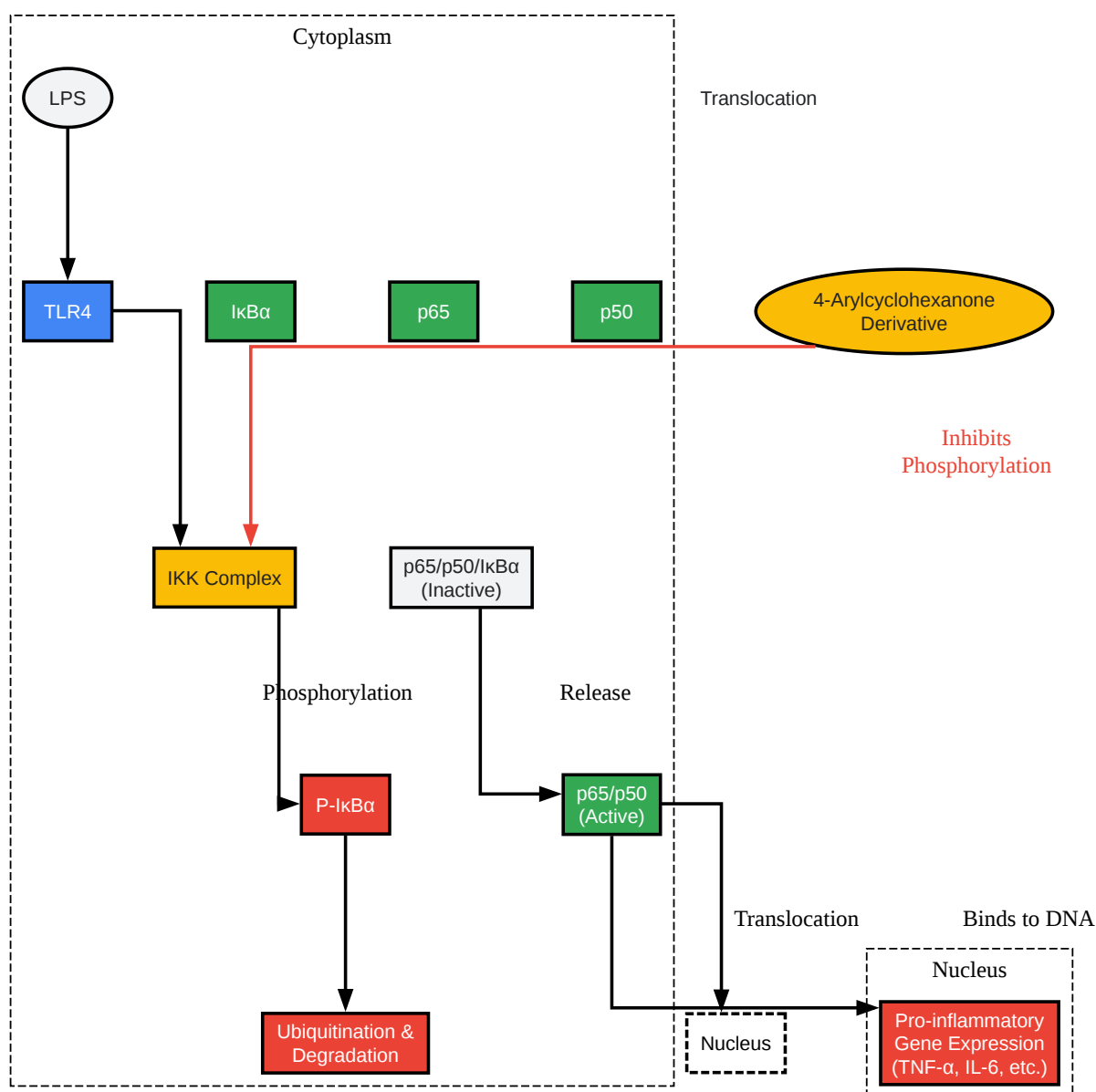
Numerous studies have demonstrated the cytotoxic effects of 4-arylcyclohexanone derivatives against a variety of cancer cell lines. The table below summarizes the half-maximal inhibitory concentration (IC50) values for selected compounds.

Compound/Derivative	Cancer Cell Line	IC50 (μM)	Reference
Ethyl 3-(2-hydroxy-4,5-dimethoxyphenyl)-5-(naphthalen-1-yl)-2-cyclohexenone-6-carboxylate	HCT116 (Colon)	7.83	[5]
Ethyl 3-(2-hydroxyphenyl)-5-(naphthalen-1-yl)-2-cyclohexenone-6-carboxylate	HCT116 (Colon)	89.39	[5]
Ethyl 3-(2-hydroxy-4-methoxyphenyl)-5-(naphthalen-1-yl)-2-cyclohexenone-6-carboxylate	HCT116 (Colon)	110.81	[5]
Diethyl-4-hydroxy-2-(4-methoxyphenyl)-4-methyl-6-oxocyclohexane-1,3-dicarboxylate	-	-	[6]

Anti-inflammatory Activity

The anti-inflammatory properties of 4-arylcyclohexanone derivatives have been demonstrated in both in vitro and in vivo models. A key mechanism of action is the inhibition of the NF-κB signaling pathway, a critical regulator of the inflammatory response.[6][7] One study showed that a specific aryl-cyclohexanone derivative inhibited the phosphorylation of the p65 subunit of NF-κB.[6][7]

The diagram below illustrates the proposed mechanism of NF-κB inhibition by 4-arylcyclohexanone derivatives.



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Caption: Proposed mechanism of NF-κB inhibition by 4-arylcylohexanone derivatives.

Quantitative data from in vivo anti-inflammatory studies are presented in the table below.

Compound/Derivative	Animal Model	Dose	% Edema Inhibition	Reference
DM-A (Aurone Derivative)	Carrageenan-induced paw edema	20 mg/kg	60.89%	
4-Methylcyclopentadecanone	Carrageenan-induced paw edema	16 mg/kg	Significant inhibition	[8]

Antimicrobial Activity

4-Arylcyclohexanone derivatives have also shown promise as antimicrobial agents. The minimum inhibitory concentration (MIC) is a key measure of the potency of an antimicrobial agent.

Compound/Derivative	Bacterial Strain	MIC (µg/mL)	Reference
Compound 16	Streptococcus pyogenes	25	[9]
Compound 19	Pseudomonas aeruginosa	25	[9]
Compound 4a-d	Bacillus subtilis	32	[10]
Compound 4a-d	Staphylococcus epidermis	32	[10]
Oxygenated cyclohexanone derivative	Ralstonia solanacearum	15.6	[11]

Experimental Protocols

This section provides detailed methodologies for key experiments cited in this review.

Synthesis of 6-ethoxycarbonyl-3,5-diphenyl-2-cyclohexenone via Robinson Annulation[14]

Materials:

- trans-Chalcone
- Ethyl acetoacetate
- Sodium hydroxide
- 95% Ethanol
- Acetone

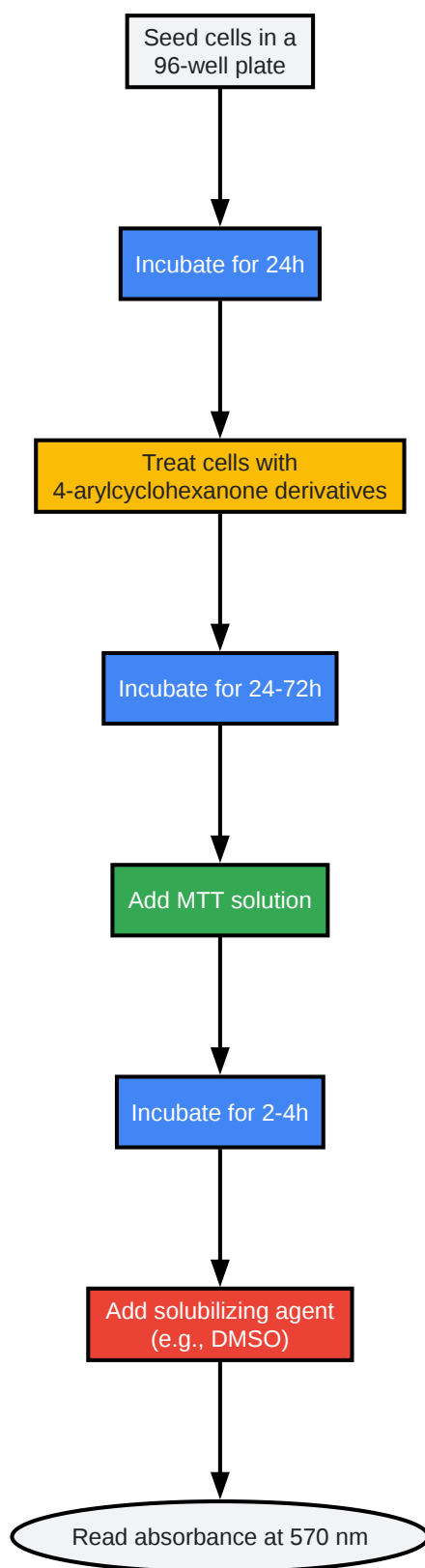
Procedure:

- Dissolve trans-chalcone and ethyl acetoacetate in 95% ethanol in a flask.
- Add a solution of sodium hydroxide in water to the flask.
- Reflux the mixture for 1 hour.
- After cooling, isolate the crude product.
- Recrystallize the crude product from acetone to obtain the purified 6-ethoxycarbonyl-3,5-diphenyl-2-cyclohexenone.

Anticancer Activity Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

Workflow:



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